molecular formula C10H12FN3O2 B15321839 1-(2-Fluoro-3-nitrophenyl)piperazine

1-(2-Fluoro-3-nitrophenyl)piperazine

Cat. No.: B15321839
M. Wt: 225.22 g/mol
InChI Key: ZAZAIQWTAKDLDX-UHFFFAOYSA-N
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Description

1-(2-Fluoro-3-nitrophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a piperazine ring substituted with a 2-fluoro-3-nitrophenyl group, which imparts unique chemical and biological properties.

Preparation Methods

The synthesis of 1-(2-Fluoro-3-nitrophenyl)piperazine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 2-fluoro-3-nitrobenzene with piperazine. The reaction typically requires a base such as potassium carbonate and is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-Fluoro-3-nitrophenyl)piperazine undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Fluoro-3-nitrophenyl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-3-nitrophenyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can also interact with biological receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

1-(2-Fluoro-3-nitrophenyl)piperazine can be compared with other piperazine derivatives such as:

  • 1-(2-Fluoro-4-nitrophenyl)piperazine
  • 1-(2-Chloro-3-nitrophenyl)piperazine
  • 1-(2-Bromo-3-nitrophenyl)piperazine

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical and biological properties. The presence of different halogen atoms (fluorine, chlorine, bromine) can influence the compound’s reactivity, stability, and biological activity, making each compound unique in its applications and effects.

Properties

Molecular Formula

C10H12FN3O2

Molecular Weight

225.22 g/mol

IUPAC Name

1-(2-fluoro-3-nitrophenyl)piperazine

InChI

InChI=1S/C10H12FN3O2/c11-10-8(13-6-4-12-5-7-13)2-1-3-9(10)14(15)16/h1-3,12H,4-7H2

InChI Key

ZAZAIQWTAKDLDX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C(=CC=C2)[N+](=O)[O-])F

Origin of Product

United States

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